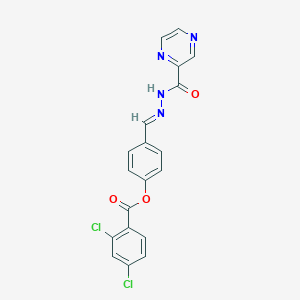

4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of the pyrazinylcarbonyl and carbohydrazonoyl intermediates. These intermediates are then reacted with phenyl 2,4-dichlorobenzoate under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Scientific Research Applications

4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:

- 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 3-chlorobenzoate

- 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

- 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 3-chlorobenzoate

- 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate .

These compounds share similar structural features but differ in the position and type of substituents on the benzoate moiety, which can influence their chemical reactivity and biological activity.

Biological Activity

The compound 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate (CAS No: 664982-79-0) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological effects of this compound, including its antimicrobial, anticancer, and cytotoxic properties, supported by relevant studies and data.

- Molecular Formula : C23H22N4O3

- Molar Mass : 402.45 g/mol

- Structural Formula : The compound features a pyrazine ring, a hydrazone linkage, and a dichlorobenzoate moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazine and benzoate compounds exhibit significant antimicrobial properties. For instance:

- A study evaluated various benzoate derivatives against Mycobacterium tuberculosis , including multidrug-resistant strains. The most active compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µM, with some derivatives showing high susceptibility in drug-resistant strains without cross-resistance to established drugs .

- The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria, as well as fungi, although specific data on this compound's efficacy is limited.

Anticancer Activity

The anticancer potential of pyrazoline derivatives has been widely documented:

- A review focused on 2-pyrazoline-based compounds highlighted their broad spectrum of pharmacological activities, particularly in cancer treatment. Substituents on the pyrazoline core significantly influence their anticancer efficacy .

- Although direct studies on this compound are scarce, its structural analogs have shown promising results in inhibiting cancer cell proliferation.

Cytotoxicity and Selectivity

The cytotoxic effects of similar compounds have been investigated:

- Compounds with similar structural features exhibited no cytotoxicity at concentrations up to 50 µM but caused significant cytostasis with IC50 values lower than 10 µM . This suggests that the compound may selectively inhibit cancer cell growth while sparing normal cells.

- Selectivity indexes for drug-susceptible and drug-resistant strains of bacteria were reported to be higher than 100 for some derivatives, indicating a favorable therapeutic window .

Data Table: Biological Activity Overview

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MICs ranging from 0.125 to 8 µM | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Cytotoxicity | IC50 values < 10 µM |

Case Studies

- Antimicrobial Evaluation : A series of experiments conducted on various benzoate derivatives showed that certain structural modifications led to enhanced activity against multidrug-resistant strains of Mycobacterium tuberculosis. The findings suggest that further exploration into the structure-activity relationship (SAR) could yield more effective antimicrobials.

- Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects of related compounds revealed significant cytostatic properties with low toxicity profiles. These findings are critical for developing new therapeutic agents that target resistant bacterial strains or cancer cells.

Properties

CAS No. |

477728-68-0 |

|---|---|

Molecular Formula |

C19H12Cl2N4O3 |

Molecular Weight |

415.2 g/mol |

IUPAC Name |

[4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |

InChI |

InChI=1S/C19H12Cl2N4O3/c20-13-3-6-15(16(21)9-13)19(27)28-14-4-1-12(2-5-14)10-24-25-18(26)17-11-22-7-8-23-17/h1-11H,(H,25,26)/b24-10+ |

InChI Key |

GDFJINGNWKWIBZ-YSURURNPSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C2=NC=CN=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)C2=NC=CN=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.